The synthesis of 2'-deoxy-2'-methylenecytidine has been explored through various methodologies:
The synthesis parameters often include temperature control, reaction time, and the use of protecting groups to ensure selectivity and yield during the reaction process.
The molecular structure of 2'-deoxy-2'-methylenecytidine features a unique methylene group at the 2' position of the ribose sugar moiety, which distinguishes it from natural nucleosides. Key structural characteristics include:
The presence of the methylene group alters the hydrogen bonding capabilities and steric properties compared to its natural counterparts, impacting its interaction with enzymes involved in nucleic acid metabolism .
2'-Deoxy-2'-methylenecytidine undergoes several important chemical reactions:
The primary mechanism of action for 2'-deoxy-2'-methylenecytidine involves its conversion into an active triphosphate form within tumor cells. This active form competes with natural deoxynucleoside triphosphates for incorporation into DNA during replication. The incorporation leads to:
This dual action results in significant cytotoxic effects against rapidly dividing cancer cells while sparing normal cells to some extent due to differential uptake and metabolism .
The physical and chemical properties of 2'-deoxy-2'-methylenecytidine include:
These properties are critical for determining formulation strategies in drug development .
The applications of 2'-deoxy-2'-methylenecytidine are primarily focused on oncology:
The development of cytidine analogues represents a cornerstone of antimetabolite cancer therapeutics and antiviral drug discovery. Early analogues like cytarabine (1-β-D-arabinofuranosylcytosine), discovered in the 1960s, established the paradigm of nucleoside analogues interfering with DNA synthesis, primarily through incorporation into nascent DNA chains and inhibition of DNA polymerase. Cytarabine demonstrated significant efficacy against leukemias but exhibited limitations, including rapid deamination to an inactive uracil derivative and poor activity against solid tumors [1] [8].
This spurred efforts to synthesize analogues with enhanced metabolic stability, altered substrate specificity for activating kinases, and reduced susceptibility to deactivating enzymes like cytidine deaminase. Structural modifications primarily targeted the sugar moiety (C2', C3', C5' positions, ring saturation, or ring replacement) or the cytosine base (5-aza, 5-fluoro substitutions). Examples include gemcitabine (2',2'-difluorodeoxycytidine), incorporating fluorine atoms at the 2'-position of the deoxyribose, which showed improved activity against solid tumors and resistance to deamination compared to cytarabine [1] [10].
2'-Deoxy-2'-methylidenecytidine (DMDC) emerged from research focused on modifying the 2'-position to prevent metabolic deactivation while maintaining efficient phosphorylation and DNA incorporation. The key structural innovation in DMDC is the replacement of the 2'-hydroxyl group (-OH) found in cytidine with a methylene group (=CH₂) (Figure 1). This exocyclic methylidene moiety confers significant conformational constraint on the sugar ring and alters the electronic properties compared to the parent deoxycytidine or cytarabine. Preclinical studies demonstrated that DMDC exhibited potent activity against a broader spectrum of murine and human tumors in vitro and in vivo compared to earlier cytidine analogues. Crucially, prolonged systemic exposure was identified as a key factor for maximizing DMDC's antitumor efficacy, leading to the exploration of extended dosing schedules in clinical trials [1] [4].
2'-Deoxy-2'-methylidenecytidine (DMDC) belongs to the chemical class of nucleoside analogues, specifically categorized as a 2',3'-dideoxycytidine derivative modified at the 2'-position. Its systematic name, defined by IUPAC (International Union of Pure and Applied Chemistry) rules, is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylenetetrahydrofuran-2-yl]pyrimidin-2(1H)-one. This name precisely describes the molecule:
Alternative names and identifiers include:
Table 1: Chemical Classification and Nomenclature of DMDC
Classification Level | Designation | Details/Explanation |
---|---|---|
Primary Class | Nucleoside Analogue | Synthetic compound structurally mimicking natural nucleosides (cytidine/deoxycytidine). |
Sub-Class | Dideoxynucleoside Derivative | Lacks hydroxyl groups (-OH) at both the 2' and 3' positions of the sugar ring. |
Specific Modification | 2'-Methylidene Nucleoside | Features an exocyclic methylene group (=CH₂) at the 2'-position instead of H or OH. |
Systematic Name (IUPAC) | 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylenetetrahydrofuran-2-yl]pyrimidin-2(1H)-one | Fully describes the cytosine base, the modified sugar ring stereochemistry, and the 2'-methylidene group position. |
Common Names | 2'-Deoxy-2'-methylidenecytidine; DMDC | Widely used shorthand names in scientific literature. |
Registry Number | PubChem CID: 119360 | Unique identifier in the PubChem database. |
The defining structural feature of DMDC is the methylene bridge (methylidene group, =CH₂) attached directly to the 2'-carbon of the deoxyribose ring. This replaces the typical hydrogen atom found at C2' in deoxycytidine. This modification:
DMDC functions as a potent antimetabolite, a class of chemotherapeutic agents that interfere with cellular metabolic processes, particularly nucleic acid synthesis. Its primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, 2'-deoxy-2'-methylidenecytidine triphosphate (DMDCTP). This phosphorylation is initiated by deoxycytidine kinase [1].
DMDCTP acts as a competitive inhibitor and alternative substrate for DNA polymerases (α and ε). It competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands. Once incorporated, DMDCTP causes chain termination or severely impairs further DNA synthesis due to the steric and electronic perturbations introduced by the 2'-methylidene modification in the sugar-phosphate backbone. This disruption of DNA replication leads to S-phase arrest and ultimately, cancer cell death via apoptosis [1] [4].
Clinical trials have established DMDC's activity, particularly following oral administration. A phase I trial administering DMDC orally for 14 consecutive days every 4 weeks demonstrated that dose escalation was feasible, with the maximum tolerated dose (MTD) determined to be 18 mg/m²/day. Tumor responses, including partial responses and stable disease, were observed in patients with advanced solid tumors, notably non-small-cell lung cancer (NSCLC) and colorectal cancer, especially at the highest dose levels tested (up to 50 mg/m²/day). This suggests a potential dose-response relationship [1] [4].
Table 2: Key Pharmacokinetic Parameters of Orally Administered DMDC (Phase I Data, ~18 mg/m²/day)
Parameter | Value (Mean ± SD or Range) | Significance |
---|---|---|
Oral Bioavailability | ~40% | Moderate bioavailability, limited by first-pass metabolism (gut/liver deamination). |
Tmax (Time to Cmax) | ~2 hours | Rapid absorption under fasting conditions. |
Cmax (Day 1) | ~113 ng/mL | Peak plasma concentration. |
AUC(0-∞) (Day 1) | ~400 ng·h/mL | Systemic exposure to the parent drug. |
Terminal Half-life (t½) | ~1.75 hours | Relatively short elimination half-life. |
Systemic Clearance | 10-15 L/h/m² | Low systemic clearance. |
Volume of Distribution | ~ Total Body Water | Moderate distribution, similar to physiological water spaces. |
Renal Clearance | 30-50% of Total Clearance | Significant renal elimination pathway for parent drug and metabolite (DMDU). |
Urinary Recovery (Dose) | Up to 50% | Combined recovery of DMDC and DMDU over 24h. |
Interpatient Variability | High | Attributed primarily to variability in first-pass metabolism. |
Pharmacokinetic studies reveal that DMDC has low systemic clearance, a moderate volume of distribution approximating total body water, and a short elimination half-life (2-6 hours after intravenous administration). Approximately 30-50% of total clearance is renal. Following oral administration, bioavailability is approximately 40%, largely limited by first-pass metabolism in the gut wall and liver, where it is deaminated to its primary inactive metabolite, 2'-deoxy-2'-methylideneuridine (DMDU). This first-pass effect contributes to considerable interpatient variability in systemic exposure. However, systemic exposure (AUC) to DMDC is generally proportional to the administered oral dose [1] [4].
The clinical development of DMDC was facilitated by pharmacokinetically guided dose escalation (PGDE) strategies, allowing for more efficient determination of the MTD. Furthermore, research established that the hematological toxicity (myelosuppression), the main clinical adverse event, was schedule-dependent. Twice-daily administration resulted in greater toxicity compared to once-daily regimens. Pharmacokinetic-pharmacodynamic (PK-PD) modeling characterized the relationship between plasma DMDC concentrations and the delayed time course of hematological toxicity (neutropenia, thrombocytopenia), enabling predictions for optimizing dosing regimens to balance efficacy and toxicity risks [1]. While efficacy signals were observed in solid tumors, DMDC's development underscores the ongoing effort to improve the therapeutic index of antimetabolite nucleoside analogues through structural optimization targeting enhanced metabolic stability and controlled delivery.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7